rac-(2R,4S)-1-(4-bromobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid, trans
Description
rac-(2R,4S)-1-(4-bromobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid, trans is a chiral compound known for its distinct structural features and functional groups, which include a bromobenzene ring, a sulfonyl group, and a pyrrolidine ring. It finds relevance in various chemical syntheses and scientific research due to its unique reactivity and interactions in biological systems.
Properties
CAS No. |
2763583-81-7 |
|---|---|
Molecular Formula |
C11H12BrNO5S |
Molecular Weight |
350.2 |
Purity |
96 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4S)-1-(4-bromobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid, trans typically involves the cyclization of appropriate precursors followed by functionalization of the pyrrolidine ring. Key steps include:
Bromination of benzene derivatives to form 4-bromobenzene.
Sulfonylation to introduce the sulfonyl group.
Cyclization to form the pyrrolidine ring. Conditions often involve the use of strong acids or bases, solvents like dichloromethane, and controlled temperature and pressure settings to favor the desired stereochemistry.
Industrial Production Methods: For large-scale production, streamlined methods involving automated synthesisers and optimized reaction conditions are employed. Factors like yield optimization, purification processes, and cost-effectiveness are crucial considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone under appropriate conditions, using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: Reduction of the sulfonyl group may be achieved using lithium aluminium hydride, yielding the corresponding alcohol.
Substitution: The bromine on the benzene ring can be substituted with nucleophiles in SN2 reactions.
Common Reagents and Conditions:
Oxidizing agents (e.g., PCC)
Reducing agents (e.g., LiAlH4)
Nucleophiles for substitution (e.g., sodium methoxide)
Major Products:
Ketones from oxidation
Alcohols from reduction
Various substituted aromatic compounds from nucleophilic substitution
Scientific Research Applications
Chemistry: Utilized in the development of chiral catalysts and ligands for asymmetric synthesis, enhancing the selectivity and yield of reactions. Biology: Explored as a scaffold for designing biologically active molecules, potentially influencing enzyme activity or cellular processes. Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific biological pathways. Industry: Applied in the synthesis of specialty chemicals and intermediates used in the production of complex molecules.
Mechanism of Action
Mechanism: The compound’s effects are mediated through its functional groups. The sulfonyl group can act as an electrophile in reactions, while the hydroxyl group can engage in hydrogen bonding and further transformations. Molecular Targets and Pathways: In biological systems, it may interact with proteins, enzymes, or nucleic acids, altering their function through non-covalent interactions or covalent modifications.
Comparison with Similar Compounds
1-(4-bromobenzenesulfonyl)-2-hydroxypyrrolidine
1-(4-methylbenzenesulfonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid
(2R,4R)-1-(4-bromobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
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